1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol
Description
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol is a bicyclic secondary alcohol featuring a norbornane (bicyclo[2.2.1]heptane) scaffold fused to a pentanol chain. The norbornane system confers rigidity and steric bulk, which significantly influence the compound’s physicochemical properties and reactivity. This compound’s structural uniqueness lies in its combination of a hydrophobic bicyclic framework with a polar alcohol group, making it relevant in organic synthesis and pharmaceutical research.
Properties
CAS No. |
129917-19-7 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
1-(1-bicyclo[2.2.1]heptanyl)pentan-2-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-11(13)9-12-6-4-10(8-12)5-7-12/h10-11,13H,2-9H2,1H3 |
InChI Key |
UGPXEOVZLBCIEN-UHFFFAOYSA-N |
SMILES |
CCCC(CC12CCC(C1)CC2)O |
Canonical SMILES |
CCCC(CC12CCC(C1)CC2)O |
Synonyms |
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol with structurally related bicyclic alcohols and alkanols:
Key Observations:
Rigidity vs.
Steric Effects: Bulkier derivatives (e.g., 3-(butylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) exhibit increased steric hindrance, which may limit reactivity in nucleophilic substitutions compared to simpler bicyclic alcohols .
Physicochemical Properties
- Solubility: The norbornane system’s hydrophobicity likely reduces water solubility compared to linear alcohols. For example, BICYCLO[2.2.1]HEPTAN-2-OL (112.17 g/mol) is less polar than 2-methyl-1-pentanol, and the addition of a pentanol chain may partially offset this via increased van der Waals interactions .
- Thermal Stability : Rigid bicyclic systems generally exhibit higher melting points than flexible analogs. For instance, bicyclo[2.2.1]heptane-2,5-diol (5888-36-8) has a higher melting point due to hydrogen bonding and structural rigidity .
Preparation Methods
Diels-Alder Reaction of Cyclopentadiene and Ethylene
The classical approach involves a [4+2] cycloaddition between cyclopentadiene and ethylene to form norbornene, followed by hydrogenation. Cyclopentadiene, often generated in situ via thermal cracking of dicyclopentadiene, reacts with ethylene under mild conditions (25–100°C, 1–5 atm) to yield norbornene. Subsequent hydrogenation over palladium or nickel catalysts (e.g., Pd/C, Raney Ni) at 50–100°C and 10–30 bar H₂ saturates the double bond, producing norbornane.
Key Reaction Parameters
Alternative Route via 2-Butene and Cyclopentadiene
A patent-pending method employs 2-butene and cyclopentadiene in a Diels-Alder reaction to synthesize 5,6-dimethylbicyclo[2.2.1]hept-2-ene, which undergoes acid-catalyzed isomerization (20–400°C) to yield substituted norbornane derivatives. This route offers scalability and cost efficiency, as 2-butene is inexpensive and readily available.
Functionalization of Norbornane at the 1-Position
Introducing the pentanol chain at the bridgehead carbon (C1) requires precise regioselective modifications.
Friedel-Crafts Alkylation
Norbornane reacts with acetyl chloride in the presence of AlCl₃ to form 1-acetylnorbornane, which is subsequently reduced to 1-(norbornan-1-yl)ethanol. Chain elongation via Wittig reaction with propyltriphenylphosphonium bromide extends the carbon backbone, yielding 1-(norbornan-1-yl)-2-penten-1-ol. Catalytic hydrogenation (Pd/BaSO₄, 50°C) saturates the double bond, producing the target alcohol.
Reaction Sequence
-
Acetylation :
-
Reduction :
-
Wittig Elongation :
-
Hydrogenation :
Grignard Addition to Norbornan-1-yl Ketones
1-Norbornanecarboxylic acid is converted to its acid chloride (SOCl₂, reflux), which reacts with ethylmagnesium bromide to form 1-(norbornan-1-yl)propan-1-one. A second Grignard addition with propylmagnesium bromide introduces the pentanol chain, followed by borohydride reduction (NaBH₄, MeOH) to yield the alcohol.
Optimization Challenges
-
Steric Hindrance : The bridgehead position impedes nucleophilic attack, necessitating prolonged reaction times (24–48 hr).
-
Temperature Control : Exothermic Grignard additions require cooling (–10°C to 0°C) to avoid side reactions.
Direct Hydroxyalkylation Strategies
Epoxide Ring-Opening
Norbornene derivatives (e.g., 1-vinylnorbornane) undergo epoxidation (mCPBA, CH₂Cl₂) to form 1,2-epoxynorbornane. Ring-opening with a pentyl Grignard reagent (C₅H₁₁MgBr) in THF at –78°C installs the pentanol chain with regiospecific hydroxyl placement. Subsequent hydrogenation (H₂, Pd/C) saturates residual unsaturation.
Mechanistic Insight
The epoxide’s strained geometry facilitates nucleophilic attack at the less substituted carbon, ensuring the hydroxyl group occupies the secondary position.
Hydroboration-Oxidation
1-Allylnorbornane, synthesized via allylation of norbornane (NaNH₂, allyl bromide), undergoes hydroboration (BH₃·THF) followed by oxidative workup (H₂O₂, NaOH) to yield 1-(norbornan-1-yl)-2-pentanol. This method offers excellent stereocontrol, with anti-Markovnikov addition dictating hydroxyl placement.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and practicality:
Industrial-Scale Production Considerations
The patent-derived Diels-Alder/isomerization route (Result) is favored for large-scale synthesis due to its use of low-cost feedstocks (2-butene, cyclopentadiene) and minimal purification steps. Continuous-flow reactors enhance efficiency, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹ at 250°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
